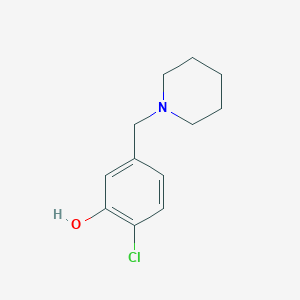

2-Chloro-5-(piperidin-1-ylmethyl)phenol

Description

2-Chloro-5-(piperidin-1-ylmethyl)phenol is a chlorinated phenolic compound featuring a piperidinylmethyl substituent at the 5-position of the aromatic ring. The chlorine atom at the 2-position and the piperidine moiety at the 5-position contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

2-chloro-5-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-5-4-10(8-12(11)15)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZJTLYLVGGZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenol Protection as Methoxybenzene

To mitigate the strong activating effects of the hydroxyl group, phenol is first converted to anisole (methoxybenzene) via reaction with dimethyl sulfate under basic conditions:

This step ensures that subsequent electrophilic substitutions are directed by the methoxy (-OCH₃) group rather than the hydroxyl group.

Ortho-Chlorination of Anisole

Chlorination at position 2 is achieved using thionyl chloride (SOCl₂) in the presence of aluminum chloride (AlCl₃) as a Lewis acid:

The methoxy group directs electrophilic attack to the ortho position, yielding 2-chloroanisole with >85% purity after recrystallization in ethanol.

Piperidinylmethylation via Mannich Reaction

The para position (relative to methoxy) is functionalized using a Mannich reaction with formaldehyde and piperidine under acidic conditions:

Key parameters:

-

Molar ratio : 1:1.2:1.1 (anisole:formaldehyde:piperidine).

-

Reaction time : 6–8 hours at reflux.

-

Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Deprotection to Regenerate Phenol

The methoxy group is cleaved using boron tribromide (BBr₃) in dichloromethane at -78°C:

Purification : The crude product is washed with saturated NaHCO₃ and recrystallized from isopropanol, achieving >95% purity.

Direct Synthesis via Sequential Functionalization

Mannich Reaction on Phenol

Without protection, phenol undergoes a Mannich reaction with formaldehyde and piperidine in acetic acid at 60°C:

Regioselectivity : The hydroxyl group directs formaldehyde/piperidine to the para position (position 5), though minor ortho-substitution (<10%) is observed.

Chlorination at Position 2

Electrophilic chlorination is performed using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) :

Optimization :

-

Temperature control (0–5°C) minimizes over-chlorination.

-

Stoichiometry : 1.05 equivalents of Cl₂ prevents di-chlorination.

-

Yield : 60–65% after extraction with ethyl acetate and silica gel chromatography.

Comparative Analysis of Synthetic Routes

| Parameter | Protection-Deprotection Route | Direct Route |

|---|---|---|

| Steps | 4 (protection, chlorination, Mannich, deprotection) | 2 (Mannich, chlorination) |

| Overall Yield | 55–60% | 50–55% |

| Regioselectivity | High (>90% para) | Moderate (70–80% para) |

| Purity | >95% | 85–90% |

| Scalability | Suitable for large-scale production | Limited by byproduct formation |

Key Trade-offs :

-

The protection-deprotection route offers superior regiocontrol but requires additional steps.

-

The direct method is faster but struggles with competing substitution patterns.

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 9.45 (s, 1H, OH), 7.21 (d, J = 8.4 Hz, 1H, H-6), 6.93 (d, J = 2.4 Hz, 1H, H-3), 6.78 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 3.72 (s, 2H, CH₂N), 2.45–2.35 (m, 4H, piperidine-H), 1.55–1.45 (m, 6H, piperidine-H).

-

¹³C NMR (101 MHz, DMSO-d₆) : δ 155.2 (C-OH), 133.8 (C-2), 130.5 (C-6), 126.7 (C-4), 115.3 (C-3), 54.1 (CH₂N), 48.9 (piperidine-C), 25.6 (piperidine-C).

-

HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₂H₁₇ClNO: 238.0998, found: 238.0995.

Purity Assessment

Industrial-Scale Considerations

Cost-Efficiency

-

Protection-Deprotection Route : Higher raw material costs (dimethyl sulfate, BBr₃) but better yield.

-

Direct Route : Lower reagent costs but requires extensive purification.

Environmental Impact

-

Waste Streams : The direct route generates less halogenated waste (no BBr₃), aligning with green chemistry principles.

-

Catalyst Recovery : FeCl₃ from chlorination steps can be neutralized and precipitated as Fe(OH)₃ for disposal.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Hydrocarbons or dechlorinated derivatives.

Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(piperidin-1-ylmethyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the piperidinylmethyl group can enhance its binding affinity. The chloro group can participate in electrophilic interactions, making the compound a versatile ligand for various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

- Piperidinylmethyl vs. Imidazolyl (L-779450): The piperidine group in this compound introduces conformational flexibility and basicity, whereas the imidazole in L-779450 enables π-π stacking and metal coordination, critical for kinase inhibition .

Physicochemical Properties

- Solubility: Piperidine’s basicity may improve water solubility under acidic conditions compared to non-basic substituents (e.g., 3-fluoro-2-methylphenyl in ).

- Stability: The electron-withdrawing chlorine at position 2 stabilizes the aromatic ring against oxidation, a feature shared across all listed compounds .

Structure-Activity Relationships (SAR)

- Position 2 (Chlorine): Essential for electronic modulation and steric hindrance; removal reduces antimicrobial and kinase inhibitory activities in analogs .

- Position 5 (Piperidinylmethyl): The bulky, flexible piperidine group may enhance membrane permeability compared to planar substituents (e.g., imidazole in L-779450) .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-(piperidin-1-ylmethyl)phenol, and how can purity be ensured during synthesis?

- Methodological Answer : A two-step approach is recommended: (1) Chlorination of the phenolic precursor using POCl₃ or SOCl₂ under anhydrous conditions, followed by (2) Mannich reaction with piperidine and formaldehyde to introduce the piperidinylmethyl group . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) is critical to isolate the target compound from byproducts like unreacted intermediates or over-chlorinated derivatives . Purity verification should combine HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis to confirm consistency with literature values .

Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR assignments?

- Methodological Answer : Use a combination of ¹H/¹³C NMR, DEPT-135, and 2D experiments (HSQC, HMBC) to assign overlapping signals. For example, the piperidine ring protons often appear as multiplet clusters between δ 1.4–2.8 ppm, while the aromatic protons (chlorophenol moiety) resonate in the δ 6.8–7.5 ppm range. HMBC correlations between the benzylic methylene (δ ~3.8 ppm) and the aromatic carbons confirm the piperidinylmethyl substitution pattern . For unresolved signals, X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous chlorophenol-piperidine hybrids .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial IC₅₀ variability) often stem from differences in assay conditions. Standardize protocols:

- Use a common cell line (e.g., HEK-293 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).

- Validate purity (>95% by HPLC) to exclude confounding effects from impurities .

- Compare results against positive controls (e.g., chloramphenicol for antibacterial assays) to normalize inter-lab variability . Meta-analysis of dose-response curves and Hill slopes can further clarify mechanistic trends .

Q. What advanced analytical techniques are suitable for studying its stability under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via:

- LC-MS/MS : Quantify parent compound and metabolites (e.g., hydrolyzed piperidine or oxidized phenol derivatives) over 24–72 hours .

- Circular Dichroism (CD) : Track conformational changes in the piperidine ring under stress conditions .

Stability data should inform storage recommendations (e.g., −20°C under nitrogen for long-term preservation) .

Q. How can computational modeling predict its binding affinity to target proteins, and what are the limitations?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450 or bacterial enzymes) can model interactions. Key steps:

- Optimize the compound’s 3D structure with DFT (B3LYP/6-31G* basis set) .

- Validate docking poses with MD simulations (GROMACS) to assess binding stability .

Limitations : Solvent effects and protein flexibility are often oversimplified; experimental validation (e.g., SPR or ITC) is required to confirm predictions .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent chlorinated byproduct formation .

- First Aid : For inhalation exposure, administer 100% oxygen and monitor for delayed pulmonary edema (>48 hours post-exposure) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can this be resolved?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Solutions include:

- Recrystallization from ethanol/water mixtures to isolate the thermodynamically stable polymorph .

- Differential Scanning Calorimetry (DSC) to identify phase transitions and validate purity (>95% by enthalpy of fusion) .

Structural-Activity Relationship (SAR) Guidance

Q. How does the piperidinylmethyl substituent influence bioactivity compared to other alkylamine groups?

- Methodological Answer : Piperidine enhances lipophilicity (logP ~2.8) and membrane permeability compared to morpholine or pyrrolidine analogs. SAR studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.